N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide
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Overview
Description
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a cyclopropane ring, a tetrahydroisoquinoline moiety, and a methoxyphenoxy group. These structural features suggest that the compound may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Synthesis of Tetrahydroisoquinoline: This can be synthesized through Pictet-Spengler reactions involving an aldehyde and an amine.
Coupling Reactions: The final step involves coupling the cyclopropane and tetrahydroisoquinoline intermediates with the methoxyphenoxy acetamide using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, forming phenolic derivatives.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Friedel-Crafts alkylation or acylation.
Major Products
The major products of these reactions would depend on the specific conditions used but could include hydroxylated, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a subject of interest in studies of reaction mechanisms and synthetic methodologies.
Biology
In biological research, the compound could be investigated for its potential pharmacological properties. The presence of the tetrahydroisoquinoline moiety suggests that it may interact with neurotransmitter systems, making it a candidate for studies on neurological disorders.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its structural features may allow it to act as an inhibitor or modulator of specific enzymes or receptors.
Industry
In industry, the compound could find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or ion channels. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-hydroxyphenoxy)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-chlorophenoxy)acetamide: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
The uniqueness of N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide lies in its specific combination of structural features, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-27-19-3-2-4-20(12-19)28-14-21(25)23-18-8-7-15-9-10-24(13-17(15)11-18)22(26)16-5-6-16/h2-4,7-8,11-12,16H,5-6,9-10,13-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDCJPDUVPWREP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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